Technical Whitepaper: 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene
Technical Whitepaper: 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene
The following technical guide details the chemical identity, synthesis, and application of 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene .
High-Value Intermediate for Medicinal Chemistry & Agrochemical Synthesis
Executive Summary
1-(Bromomethyl)-4-ethoxy-2-fluorobenzene (also known as 4-ethoxy-2-fluorobenzyl bromide ) is a specialized electrophilic building block used primarily in the development of pharmaceuticals, specifically in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics. Its structural core—a benzyl bromide modulated by an ortho-fluorine and a para-ethoxy group—offers a unique balance of electronic activation and lipophilicity, making it a critical motif for structure-activity relationship (SAR) optimization.
This guide provides a validated technical framework for its identification, synthesis via radical bromination, and downstream application in nucleophilic substitution reactions.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Accurate identification is critical due to the prevalence of positional isomers (e.g., 4-(bromomethyl)-1-ethoxy-2-fluorobenzene). The data below establishes the definitive profile for the target compound.
Core Identifiers
| Property | Specification |
| Chemical Name | 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene |
| Common Synonyms | 4-Ethoxy-2-fluorobenzyl bromide; |
| CAS Number | 887338-81-0 (Target); 1305322-96-6 (Precursor Toluene) |
| Molecular Formula | C |
| Molecular Weight | 233.08 g/mol |
| SMILES | CCOc1ccc(CBr)c(F)c1 |
| InChI Key | Derived from structure:[1][2][3][4][5][6][7][8][9]NWEUGARUWMUUML-UHFFFAOYSA-N (Isomer specific) |
Physical Characteristics[2][3][12][13]
-
Appearance: Off-white to pale yellow solid or low-melting semi-solid (dependent on purity).
-
Solubility: Soluble in DCM, THF, Ethyl Acetate; reacts with protic solvents (MeOH/EtOH) over time.
-
Reactivity Profile: Highly reactive alkylating agent (Lachrymator). Moisture sensitive.[10]
Synthesis Protocol: Radical Bromination
Commercial availability of the brominated derivative can be sporadic. The most reliable supply chain strategy is the in situ synthesis from the stable precursor 4-ethoxy-2-fluorotoluene (CAS 1305322-96-6).
Reaction Pathway
The synthesis utilizes a Wohl-Ziegler reaction, employing N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).
Figure 1: Synthetic pathway from the toluene precursor to the benzyl bromide target.
Step-by-Step Methodology
Safety Note: This reaction produces benzyl bromide derivatives which are potent lachrymators. All operations must occur in a functioning fume hood.
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxy-2-fluorotoluene (1.0 eq) in anhydrous CCl
or Trifluorotoluene (PhCF ) (approx. 5-10 mL/mmol). Note: PhCF is a greener alternative to CCl . -
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq). Ensure NBS is freshly recrystallized if yellow (degraded).
-
Initiation: Add AIBN (Azobisisobutyronitrile) (0.05 – 0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 80°C). Monitor by TLC (Hexanes/EtOAc) or LC-MS. The reaction is typically complete within 2–6 hours.
-
Visual Cue: Succinimide byproduct floats to the surface as a white solid.
-
-
Workup: Cool to 0°C to precipitate remaining succinimide. Filter the solids.
-
Purification: Concentrate the filtrate under reduced pressure. If necessary, purify via rapid silica gel chromatography (100% Hexanes → 5% EtOAc/Hexanes). Do not use methanol during purification to avoid solvolysis.
Reaction Mechanism & Causality
Understanding the mechanism is vital for troubleshooting low yields. The reaction is not ionic; it relies on the homolytic cleavage of the N-Br bond.
Mechanistic Logic
-
Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract a bromine from NBS to generate the Br radical.
-
Propagation (Critical Step): The Br radical abstracts a hydrogen atom from the benzylic position of the precursor. This is favored because the resulting benzylic radical is stabilized by the aromatic ring.
-
Why this specific product? The benzylic position is thermodynamically favored over the aromatic ring or the ethoxy tail for radical formation.
-
-
Termination: The benzylic radical reacts with Br
(generated in low concentrations from NBS) to form the final product.
Figure 2: Radical chain mechanism governing the bromination process.
Applications in Drug Discovery
This compound functions as a "warhead" for installing the 4-ethoxy-2-fluorobenzyl moiety. This specific substitution pattern is highly relevant in Medicinal Chemistry.
Key Application: Nucleophilic Substitution (S 2)
The primary utility is alkylating nucleophiles (amines, phenols, thiols) to synthesize complex scaffolds.
-
SGLT2 Inhibitors: The 4-ethoxybenzyl motif is a common pharmacophore in sodium-glucose cotransporter 2 inhibitors (e.g., analogs of Dapagliflozin or Ipragliflozin). The fluorine atom at the C2 position protects the benzyl ether from metabolic oxidation (P450 metabolism).
-
Agrochemicals: Used in the synthesis of pyrethroid ether derivatives.
Standard Alkylation Protocol:
-
Nucleophile: Phenol or Amine derivative.
-
Base: K
CO (weak) or NaH (strong), depending on nucleophile pKa. -
Solvent: DMF or Acetonitrile.
-
Condition: Stir at RT to 60°C. The high reactivity of the benzyl bromide usually requires mild conditions.
Safety & Handling (Lachrymator Warning)
Strict adherence to safety protocols is mandatory.
| Hazard Class | Description | Mitigation |
| Lachrymator | Causes severe eye irritation and tearing. | Handle only in a fume hood. Wear goggles and face shield.[1][11] |
| Corrosive | Causes skin burns (H314).[2][10] | Wear nitrile gloves (double gloving recommended). |
| Moisture Sensitive | Hydrolyzes to benzyl alcohol and HBr. | Store under inert gas (Argon/Nitrogen) at 2–8°C. |
Decontamination: Clean glassware with a solution of dilute NaOH and Ethanol to quench residual bromide before removing from the fume hood.
References
-
ChemicalBook. 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene Product Entry & CAS 887338-81-0 Verification.
-
Google Patents. Process for preparing 2-fluoro-4-bromobenzyl bromide (Related Synthesis Methodology). CN1157812A.
-
Aromsyn Co., Ltd. 4-Ethoxy-2-fluorotoluene (Precursor CAS 1305322-96-6).
-
PubChem. 4-Bromo-2-fluorobenzyl bromide (Analogous Chemistry & Safety Data). CID 2733660.[2]
-
Fisher Scientific. Safety Data Sheet: Fluorobenzyl bromides.
Sources
- 1. 4-Fluorobenzyl bromide 97 459-46-1 [sigmaaldrich.com]
- 2. 4-Bromo-2-fluorobenzyl bromide | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-fluorobenzyl bromide CAS#: 76283-09-5 [m.chemicalbook.com]
- 4. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 5. 1017778-22-1|3-Ethoxy-2,4-difluorobenzyl bromide|BLD Pharm [bldpharm.com]
- 6. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]
- 9. PubChemLite - 4-(bromomethyl)-1-ethoxy-2-fluorobenzene (C9H10BrFO) [pubchemlite.lcsb.uni.lu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. synquestlabs.com [synquestlabs.com]
